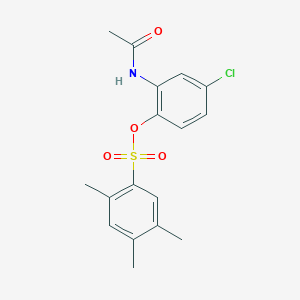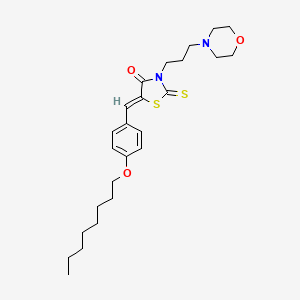![molecular formula C12H9F3O2 B12127565 5-[4-(Trifluoromethyl)phenyl]furan-2-methanol](/img/structure/B12127565.png)
5-[4-(Trifluoromethyl)phenyl]furan-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-[4-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL)METHANOL is a chemical compound with the molecular formula C12H9F3O2 and a molecular weight of 242.19 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a methanol group
Preparation Methods
The synthesis of (5-[4-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL)METHANOL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and furan-2-carbaldehyde.
Reaction Conditions: The reaction involves the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature to form the intermediate product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(5-[4-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL)METHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(5-[4-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL)METHANOL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (5-[4-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL)METHANOL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
(5-[4-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL)METHANOL can be compared with other similar compounds, such as:
(5-[4-(METHYL)PHENYL]FURAN-2-YL)METHANOL: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(5-[4-(CHLORO)PHENYL]FURAN-2-YL)METHANOL:
(5-[4-(BROMO)PHENYL]FURAN-2-YL)METHANOL: Similar to the chloro derivative, the bromo group affects the compound’s properties and uses
The uniqueness of (5-[4-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL)METHANOL lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological characteristics, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9F3O2 |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
[5-[4-(trifluoromethyl)phenyl]furan-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-6,16H,7H2 |
InChI Key |
JOGKFRVONICQNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{(5Z)-4-oxo-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12127494.png)

![5-(4-Bromophenyl)-2-furyl]methylamine hydrochloride](/img/structure/B12127505.png)
![5-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12127510.png)





![3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127553.png)

![6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12127568.png)
![N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B12127571.png)
